molecular formula C12H11ClN2O3S2 B5723425 N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Cat. No. B5723425
M. Wt: 330.8 g/mol
InChI Key: CTKQIUPXRAHBGR-UHFFFAOYSA-N
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Description

N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, also known as CAY10566, is a small molecule inhibitor that has been widely used in scientific research. This compound is a member of the thiazole family and is known for its ability to inhibit the activity of a specific protein kinase.

Mechanism of Action

The mechanism of action of N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide involves the inhibition of specific protein kinases. This compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream targets. This inhibition can lead to a variety of cellular effects, including the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that is being inhibited. Inhibition of PDK1, for example, has been shown to lead to the inhibition of Akt and the induction of apoptosis in cancer cells. Inhibition of SGK1 has been shown to lead to the inhibition of cell proliferation in breast cancer cells. These effects are dependent on the specific cellular context and the downstream targets of the inhibited kinase.

Advantages and Limitations for Lab Experiments

The use of N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide in scientific research has several advantages. This compound is highly specific for its target kinases, allowing for the selective inhibition of specific cellular processes. In addition, this compound is relatively easy to synthesize and has been extensively characterized in the literature. However, there are also limitations to the use of this compound. The effects of this compound are dependent on the cellular context and the specific downstream targets of the inhibited kinase. In addition, this compound may have off-target effects on other kinases or cellular processes.

Future Directions

There are several future directions for the use of N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide in scientific research. One potential direction is the development of more specific inhibitors of specific protein kinases. Another potential direction is the use of this compound in combination with other targeted therapies to enhance the efficacy of cancer treatments. Finally, the use of this compound in animal models may provide insights into the role of specific protein kinases in disease progression and may lead to the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-chlorothiazole in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield the final product. This synthesis method has been described in detail in several scientific publications, including the Journal of Medicinal Chemistry.

Scientific Research Applications

N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been used extensively in scientific research as a tool to study the role of specific protein kinases in various cellular processes. This compound has been shown to inhibit the activity of a number of protein kinases, including PDK1, SGK1, and Akt. These kinases are involved in a variety of cellular processes, including cell growth, survival, and metabolism.

properties

IUPAC Name

N-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c1-7-3-5-9(6-4-7)20(17,18)11-10(13)19-12(15-11)14-8(2)16/h3-6H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKQIUPXRAHBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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